molecular formula C20H25NO2 B2559851 2-(4-isopropyl-3-methylphenoxy)-N-phenethylacetamide CAS No. 431076-38-9

2-(4-isopropyl-3-methylphenoxy)-N-phenethylacetamide

Cat. No.: B2559851
CAS No.: 431076-38-9
M. Wt: 311.425
InChI Key: KDVFWFXTKXXANW-UHFFFAOYSA-N
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Description

2-(4-isopropyl-3-methylphenoxy)-N-phenethylacetamide is an organic compound with a complex structure It is derived from phenol and is characterized by the presence of an isopropyl group and a methyl group attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-isopropyl-3-methylphenoxy)-N-phenethylacetamide typically involves the reaction of 4-isopropyl-3-methylphenol with phenethylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Preparation of 4-isopropyl-3-methylphenol: This is achieved by the alkylation of m-cresol with isopropyl bromide in the presence of a base such as potassium carbonate.

    Formation of the amide: The prepared 4-isopropyl-3-methylphenol is then reacted with phenethylamine and acetic anhydride to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-isopropyl-3-methylphenoxy)-N-phenethylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenol group in the compound can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted phenol derivatives.

Scientific Research Applications

2-(4-isopropyl-3-methylphenoxy)-N-phenethylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the formulation of various industrial products, including cosmetics and personal care items.

Mechanism of Action

The mechanism of action of 2-(4-isopropyl-3-methylphenoxy)-N-phenethylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to exhibit antimicrobial activity by disrupting the cell membrane of microorganisms. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    4-isopropyl-3-methylphenol: A precursor in the synthesis of 2-(4-isopropyl-3-methylphenoxy)-N-phenethylacetamide, known for its antimicrobial properties.

    Thymol: An isomer of 4-isopropyl-3-methylphenol, widely used for its antiseptic and antifungal properties.

    Carvacrol: Another phenolic compound with similar antimicrobial and antioxidant activities.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of phenol and amide functionalities makes it a versatile compound for various applications, setting it apart from other similar compounds.

Properties

IUPAC Name

2-(3-methyl-4-propan-2-ylphenoxy)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-15(2)19-10-9-18(13-16(19)3)23-14-20(22)21-12-11-17-7-5-4-6-8-17/h4-10,13,15H,11-12,14H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVFWFXTKXXANW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NCCC2=CC=CC=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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